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PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

Nuclear Receptor Signaling SF-1 (NR5A1) Transcriptional Coactivator Recruitment

This chemically defined, synthetic dipalmitoyl (C16:0) PIP3 sodium salt is the preferred ligand for SF-1 (NR5A1) structural biology, delivering 6-fold higher PGC1α coactivator peptide affinity versus dioleoyl PIP3 and enabling high-resolution crystallographic determination (PDB:4QJR). Substituting generic in-class analogs introduces severe domain disorder and unquantified experimental variability. Lyophilized at ≥98% purity with aqueous solubility of 10 mg/mL (PBS, pH 7.2), it is formulated for direct use in SPR, liposome sedimentation, PH-domain effector characterization, and serum-free cell-based assays. Essential for reproducible PI3K/Akt pathway studies.

Molecular Formula C41H78Na4O22P4
Molecular Weight 1138.9 g/mol
Cat. No. B593998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)
SynonymsDPPI-3,4,5-P3; Phosphatidylinositol-3,4,5-triphosphate C-16
Molecular FormulaC41H78Na4O22P4
Molecular Weight1138.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1
InChIKeyOKHWJEMVEFYEGE-GQDGIFEPSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PtdIns-(3,4,5)-P3 (1,2-Dipalmitoyl) Sodium Salt: Procurement-Grade PIP3 Analog for Reproducible Lipid Signaling Studies


PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) (CAS 1628353-02-5) is a chemically defined, synthetic analog of phosphatidylinositol-3,4,5-trisphosphate (PIP3), the principal lipid second messenger generated by class I PI3-kinase activity . The compound is manufactured as a lyophilized powder at ≥98% purity and is formulated as a sodium salt to facilitate aqueous handling in vitro . Structurally, it features two saturated palmitoyl (C16:0) acyl chains at the sn-1 and sn-2 positions of the glycerol backbone and retains the native D-myo-inositol 1,3,4,5-tetrakisphosphate headgroup stereochemistry .

Why PIP3 Acyl Chain Composition Is a Critical Procurement Decision: Evidence Against Generic Substitution


Phosphoinositide acyl chain identity—specifically chain length and degree of unsaturation—is not a trivial variable; it directly modulates protein binding affinity, conformational order in receptor-lipid complexes, and functional coactivator recruitment . Published crystallographic and functional data demonstrate that substituting dioleoyl (18:1/18:1) PIP3 for dipalmitoyl (16:0/16:0) PIP3 induces 6-fold poorer coactivator peptide affinity for the nuclear receptor SF-1 and produces severe structural disorder in clinically relevant receptor domains [1]. Consequently, generic in-class substitution without regard to acyl chain identity introduces unquantified variability that compromises cross-study comparability and experimental reproducibility [2].

Quantitative Differentiation of PtdIns-(3,4,5)-P3 (1,2-Dipalmitoyl) Sodium Salt: Comparative Performance Data for Procurement Decisions


6-Fold Higher Coactivator Peptide Affinity for SF-1 Versus Dioleoyl PIP3

Dipalmitoyl PIP3 (16:0/16:0) drives significantly more robust coactivator recruitment to steroidogenic factor-1 (SF-1) than dioleoyl PIP3 (18:1/18:1). In vitro functional assays revealed that dioleoyl PIP3 induced 6-fold poorer affinity of a PGC1α coactivator peptide for SF-1 compared with dipalmitoyl PIP3 [1]. This functional deficit correlates with structural data showing that the dioleoyl-bound SF-1 complex exhibits severe disorder in the helix 2–3 loop region—a site of pathogenic human polymorphisms—while the dipalmitoyl-bound structure maintains an ordered conformation suitable for high-resolution crystallographic analysis [2].

Nuclear Receptor Signaling SF-1 (NR5A1) Transcriptional Coactivator Recruitment

3-Fold Higher Binding Affinity to SF-1 Nuclear Receptor Versus Dioleoyl PIP3

In mobility shift assays holding the PIP3 headgroup constant while varying acyl chain composition, dipalmitoyl PIP3 demonstrated 3-fold higher binding affinity for the SF-1 nuclear receptor compared with dioleoyl PIP3 . The same affinity differential was observed when comparing dipalmitoyl and dioleoyl forms of PIP2, indicating that the saturated C16:0 chains confer a general binding advantage over unsaturated C18:1 chains for this receptor class . Mass spectrometry-based lipidomics data further corroborated that C16 and C18 phospholipids preferentially associate with SF-1 expressed ectopically [1].

Protein-Lipid Binding Nuclear Receptor Pharmacology Ligand Affinity

Acyl Chain Length and Unsaturation Control SF-1 Structural Order and Function

The 2.5 Å crystal structure of SF-1 bound to dioleoyl PIP3 (18:1/18:1) reveals severe structural disorder in the clinically important helix 2–3 loop region and within the coactivator-binding domain, whereas the previously solved structure of SF-1 bound to dipalmitoyl PIP3 (16:0/16:0) (PDB: 4QJR) maintains an ordered conformation throughout these functionally critical regions [1]. The dioleoyl-bound form also exhibits increased sensitivity to protease digestion in solution, consistent with a less ordered, more solvent-accessible conformation [1]. Increasing acyl chain length and unsaturation beyond C18:1 (e.g., 18:0/20:4) further reduces binding affinity .

X-ray Crystallography Protein Conformation Lipid-Protein Interactions

Resistance to PI-Specific Phospholipase C (PLC) Cleavage

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) is resistant to cleavage by PI-specific phospholipase C (PLC) . This property distinguishes it from PI(4,5)P2, which serves as a PLC substrate to generate the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The PLC resistance of PIP3 supports its role as a direct signaling modulator rather than as a precursor pool for soluble inositol phosphates .

Enzymatic Stability Lipid Metabolism Signal Transduction

High Serum Protein Binding Necessitates Serum-Free or Low-Serum Experimental Conditions

Dipalmitoyl-PIP3 binds bovine serum albumin (BSA) with high affinity. Published data indicate that BSA at concentrations as low as 10 μg/mL completely abrogates the biological activity of dipalmitoyl-PIP3 [1]. This represents a significant experimental constraint when using dipalmitoyl PIP3 in cell-based assays containing serum. An ether-linked PIP3 analogue (C16Me-PIP3) displayed two orders of magnitude lower BSA affinity while retaining PIP3-like biological function [2], providing a quantitative benchmark for comparative assessment of serum protein interference.

Serum Protein Binding Bioavailability Assay Optimization

Application Scenarios for PtdIns-(3,4,5)-P3 (1,2-Dipalmitoyl) Sodium Salt: Evidence-Driven Use Cases


SF-1 Nuclear Receptor Structural and Functional Studies

Dipalmitoyl PIP3 is the preferred ligand for X-ray crystallography and functional coactivator recruitment assays involving steroidogenic factor-1 (SF-1, NR5A1). The ordered conformation observed in the dipalmitoyl-bound crystal structure (PDB:4QJR) enables high-resolution structural determination, whereas dioleoyl PIP3 introduces severe disorder in clinically relevant domains [1]. Functional assays confirm 6-fold higher PGC1α coactivator peptide affinity with dipalmitoyl PIP3 versus dioleoyl PIP3 [2], making dipalmitoyl PIP3 essential for detecting subtle regulatory effects on SF-1-mediated transcription.

In Vitro Protein-Lipid Binding and PH Domain Recruitment Assays

Dipalmitoyl PIP3 serves as the reference ligand for characterizing pleckstrin homology (PH) domain-containing effectors including Akt, PDK1, GRP1, and ARNO. The sodium salt formulation provides aqueous solubility of 10 mg/mL in PBS (pH 7.2) [1], facilitating direct addition to lipid-protein overlay assays, surface plasmon resonance (SPR) binding measurements, and liposome sedimentation experiments. Investigators should conduct such assays under serum-free conditions, as BSA concentrations ≥10 μg/mL abrogate PIP3 biological activity [2].

Exogenous PIP3 Addition to Washed Human Platelets for Signaling Studies

Cell-permeable dipalmitoyl PIP3 (DiC16-PIP3) has been validated for exogenous addition to washed human platelets to study PIP3-mediated amplification of platelet activation. Both DiC16-PIP3 and the shorter-chain DiC8-PIP3 induce platelet aggregation in the presence of extracellular Ca²⁺ and stimulate Akt-Ser473 phosphorylation [1]. DiC16-PIP3-induced Akt phosphorylation is sensitive to Akt inhibitor IV and wortmannin, and is attenuated by EGTA, consistent with a Ca²⁺-dependent activation mechanism [2]. These studies establish a direct experimental paradigm for dissecting PIP3-specific signaling contributions in anucleate cell systems.

In Vitro PIP3-Mediated Cellular Responses in Serum-Free Systems

Dipalmitoyl PIP3 is membrane-permeant and can be added exogenously to modulate cellular responses in a variety of cell types including T cells, NIH 3T3 cells, and adipocytes [1]. Applications include direct assessment of PIP3 effects on Ca²⁺ influx, cytoskeletal rearrangements, and downstream effector activation. However, given the demonstrated abrogation of dipalmitoyl-PIP3 activity by BSA at 10 μg/mL [2], all such experiments must be conducted in serum-free medium or with careful titration of serum albumin levels below the activity-quenching threshold.

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